CEP-6800

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

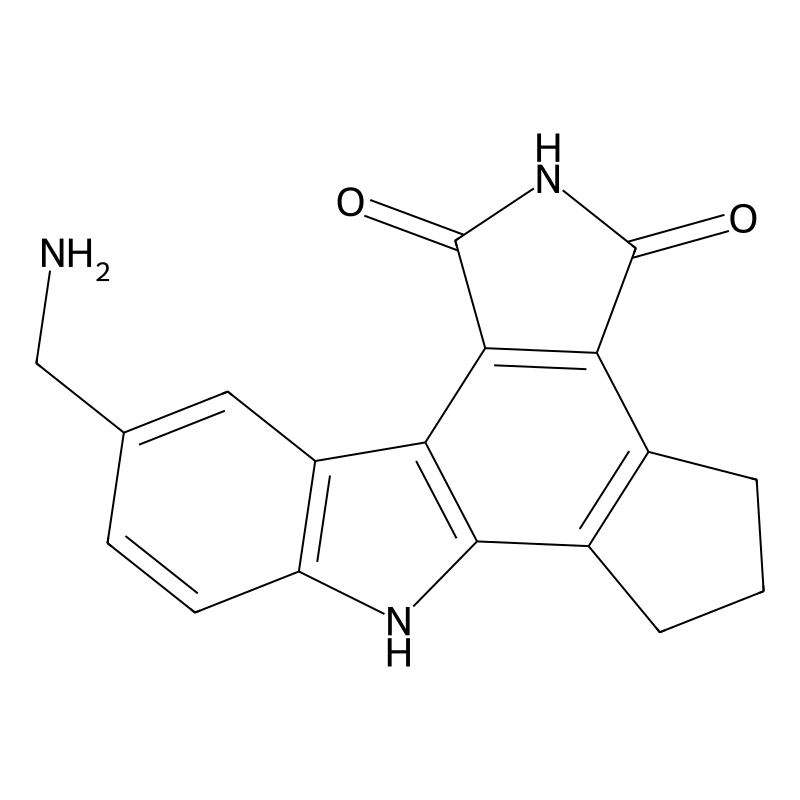

CEP-6800, also known as 1H-Cyclopenta(a)pyrrolo(3,4-c)carbazole-1,3(2H)-dione, 10-(aminomethyl)-4,5,6,7-tetrahydro-, is a compound primarily recognized for its role as a potent inhibitor of poly(ADP-ribose) polymerases (PARPs). These enzymes are crucial in DNA repair processes, making CEP-6800 a candidate for cancer therapeutics due to its potential to enhance the efficacy of existing treatments by targeting cancer cell survival mechanisms .

CEP-6800 exhibits significant biological activity as a PARP inhibitor. Its primary function is to interfere with the DNA repair pathway, thereby sensitizing cancer cells to chemotherapy and radiation therapy. This mechanism is particularly relevant in tumors with deficiencies in homologous recombination repair pathways, such as those with BRCA1 or BRCA2 mutations. The compound has shown promise in preclinical studies for enhancing the cytotoxic effects of various chemotherapeutic agents .

The synthesis of CEP-6800 typically involves multi-step organic reactions. While specific protocols are not extensively documented, general approaches may include:

- Formation of the core structure: Utilizing cyclization methods to create the carbazole framework.

- Introduction of functional groups: Employing amination and carbonylation techniques to incorporate the aminomethyl and dione functionalities.

- Purification and characterization: Standard techniques like recrystallization or chromatography followed by spectroscopic methods (e.g., NMR, mass spectrometry) for verification.

CEP-6800 has potential applications in:

- Cancer therapy: As a chemopotentiating agent that enhances the effectiveness of other anticancer drugs.

- Research: As a tool compound for studying PARP-related pathways and their implications in cancer biology.

Its role in combination therapies highlights its significance in oncology research and treatment strategies .

Studies on CEP-6800's interactions primarily focus on its binding affinity and selectivity towards PARP enzymes. It has been characterized as a relatively non-selective PARP inhibitor, which raises questions about its specificity compared to other compounds in this class. The interactions with various cellular targets could influence its therapeutic efficacy and safety profile .

Several compounds share structural or functional similarities with CEP-6800. Here are a few notable examples:

| Compound Name | Structure Type | Mechanism of Action | Unique Features |

|---|---|---|---|

| Olaparib | PARP inhibitor | Selectively inhibits PARP1/2 | First FDA-approved PARP inhibitor |

| Rucaparib | PARP inhibitor | Selectively inhibits PARP1/2 | Potent against BRCA-mutated tumors |

| Niraparib | PARP inhibitor | Selectively inhibits PARP1/2 | Effective in maintenance therapy post-chemo |

| Talazoparib | PARP inhibitor | Selectively inhibits PARP1/2 | High potency; used in advanced breast cancer |

Uniqueness of CEP-6800

CEP-6800's uniqueness lies in its dual functionality as both a PARP inhibitor and a potential chemopotentiating agent, although it is noted for being less selective than other inhibitors like Olaparib or Rucaparib. Its broader activity spectrum may allow for different therapeutic applications compared to more selective compounds .

Interaction with Poly(ADP-ribose) Polymerase-1/2 Catalytic Domains

CEP-6800 functions as a potent inhibitor of poly(ADP-ribose) polymerase-1 and poly(ADP-ribose) polymerase-2 through direct competitive binding to their catalytic domains [1]. The compound demonstrates selective affinity for the nicotinamide adenine dinucleotide-binding site within the catalytic domain, which is structurally conserved between poly(ADP-ribose) polymerase-1 and poly(ADP-ribose) polymerase-2 [2]. This binding mechanism prevents the normal enzymatic cycle of poly(ADP-ribose) synthesis, effectively blocking the catalytic activity of these DNA repair enzymes.

The catalytic domains of poly(ADP-ribose) polymerase-1 and poly(ADP-ribose) polymerase-2 share approximately 69% structural similarity, with both containing a regulatory helical domain and an adenosine diphosphate-ribosyl transferase fold [3]. The adenosine diphosphate-ribosyl transferase domain houses the active site where CEP-6800 competes with nicotinamide adenine dinucleotide substrate binding. The regulatory helical domain serves as an autoinhibitory mechanism in the absence of DNA damage, and its conformational changes upon DNA binding are crucial for enzyme activation [4].

| PARP Enzyme | DNA Binding Domains | Catalytic Domain Structure | DNA Break Preference | Structural Similarity to PARP-1 |

|---|---|---|---|---|

| PARP-1 | 3 zinc fingers (Zn1, Zn2, Zn3) + BRCT | HD regulatory subdomain + ART catalytic domain | Relatively insensitive to phosphorylation state | Reference (100%) |

| PARP-2 | N-terminal region + WGR | HD regulatory subdomain + ART catalytic domain | Preferentially activated by 5'-phosphate breaks | ~69% similarity in catalytic domain |

| PARP-3 | N-terminal extension + WGR | HD regulatory subdomain + ART catalytic domain | Most responsive to 5'-phosphorylated single strand nicks | Similar ART domain structure |

CEP-6800 demonstrates distinct binding kinetics compared to other poly(ADP-ribose) polymerase inhibitors, with its molecular structure allowing for stable complex formation with the catalytic domain [5]. The compound's molecular formula C18H15N3O2 and molecular weight of 305.33 g/mol facilitate optimal positioning within the nicotinamide adenine dinucleotide-binding pocket [6]. This structural complementarity results in effective inhibition of both poly(ADP-ribose) polymerase-1 and poly(ADP-ribose) polymerase-2 enzymatic activities.

The interaction between CEP-6800 and the catalytic domains results in conformational changes that prevent the normal autoPARylation process [7]. Under normal conditions, poly(ADP-ribose) polymerase-1 undergoes autoPARylation following DNA damage recognition, which leads to enzyme release from DNA and recruitment of downstream repair proteins. CEP-6800 disrupts this cycle by maintaining the enzyme in a catalytically inactive state while potentially trapping it on DNA damage sites [8].

Impact on DNA Repair Pathways (Base Excision Repair)

The primary mechanism by which CEP-6800 exerts its chemopotentiating effects involves disruption of the base excision repair pathway, which is fundamental to maintaining genomic integrity [9]. Base excision repair represents the predominant cellular mechanism for processing small, non-helix-distorting DNA lesions, including oxidative base damage and single-strand breaks [10]. Poly(ADP-ribose) polymerase-1 serves as a critical early responder in this pathway, recognizing and binding to DNA strand breaks to initiate the repair process.

The base excision repair pathway consists of five coordinated steps, each requiring precise molecular interactions and temporal regulation [11]. CEP-6800 disrupts this process by inhibiting poly(ADP-ribose) polymerase-1 activity, which is essential for the recruitment and coordination of downstream repair proteins.

| BER Step | Key Enzymes | Substrates/Products | PARP-1 Role | Pathway Type |

|---|---|---|---|---|

| 1. Base Excision | DNA glycosylases (11+ types) | Damaged base → AP site | Damage recognition | Common to both SP/LP |

| 2. AP Site Processing | APE1 (mammals) or APE1/APE2 | AP site → 3'-OH + 5'-dRP | Complex formation | Common to both SP/LP |

| 3. End Processing | PNKP, APE1 | Clean DNA ends | Scaffold for repair proteins | Pathway-specific |

| 4. Gap Filling | DNA Pol β (short-patch) or Pol δ/ε (long-patch) | 1 nucleotide (SP) or 2-10 nucleotides (LP) | Coordination with repair synthesis | Short-patch vs Long-patch |

| 5. Ligation | DNA Ligase III (short-patch) or Ligase I (long-patch) | Sealed nick | Release after repair | Common to both SP/LP |

Following DNA damage recognition, poly(ADP-ribose) polymerase-1 catalyzes the formation of poly(ADP-ribose) chains using nicotinamide adenine dinucleotide as substrate [12]. These negatively charged polymers serve as scaffolds for the recruitment of essential repair proteins, including X-ray repair cross-complementing protein 1, DNA polymerase β, and DNA ligase III [13]. CEP-6800 prevents this critical signaling mechanism by blocking poly(ADP-ribose) synthesis, resulting in impaired recruitment of repair factors and accumulation of unrepaired DNA lesions.

The compound's inhibition of poly(ADP-ribose) polymerase-1 affects both short-patch and long-patch base excision repair mechanisms [11]. Short-patch repair involves the replacement of a single nucleotide and is the predominant form of base excision repair, while long-patch repair involves the synthesis of 2-10 nucleotides in a strand-displacement reaction [13]. Both pathways require poly(ADP-ribose) polymerase-1 for proper coordination and execution of repair synthesis.

In the context of single-strand break repair, CEP-6800 impairs the processing of strand breaks generated directly by DNA-damaging agents or as intermediates in base excision repair [14]. Single-strand breaks represent the most common form of DNA damage, occurring more than 10,000 times per cell daily [14]. The accumulation of unrepaired single-strand breaks due to poly(ADP-ribose) polymerase-1 inhibition can lead to replication fork collision and conversion to more cytotoxic double-strand breaks [12].

Chemopotentiation in Anticancer Therapy

Synergy with Alkylating Agents (Temozolomide)

CEP-6800 demonstrates remarkable synergistic activity when combined with temozolomide, a methylating alkylating agent widely used in the treatment of glioblastoma and other malignancies [1]. The mechanistic basis for this synergy involves the complementary targeting of interconnected DNA repair pathways, with CEP-6800 inhibiting base excision repair while temozolomide induces specific DNA methylation lesions that require multiple repair mechanisms for processing [15].

Temozolomide undergoes spontaneous hydrolysis at physiological pH to form the active methylating species, which preferentially targets DNA at multiple sites with distinct repair requirements [16]. The compound induces N7-methylguanine (70% of total methylation), N3-methyladenine (10-20%), and the cytotoxic O6-methylguanine lesions (5-7%) [17]. While the major N7-methylguanine and N3-methyladenine adducts are efficiently repaired by the base excision repair pathway, the minor O6-methylguanine lesions require processing through the mismatch repair system [18].

| Anticancer Agent | Cell Line/Model | CEP-6800 Dose (mg/kg) | Primary Agent Dose | Efficacy Outcome | Study Duration (days) |

|---|---|---|---|---|---|

| Temozolomide | U251MG glioblastoma | 30 | 17-34 mg/kg TMZ | 100% complete regression vs 60% with TMZ alone | 28 |

| Irinotecan | HT29 colon carcinoma | 30 | 10 mg/kg | 60% tumor growth inhibition vs irinotecan alone by day 33 | 33 |

| Cisplatin | Calu-6 NSCLC | 30 | 5 mg/kg | 35% reduction in tumor growth vs cisplatin alone by day 28 | 28 |

The synergistic interaction between CEP-6800 and temozolomide involves multiple mechanisms of DNA repair disruption [1]. CEP-6800 prevents the repair of N7-methylguanine and N3-methyladenine lesions by blocking base excision repair, leading to accumulation of these normally non-cytotoxic lesions. Simultaneously, the compound may interfere with the processing of O6-methylguanine lesions during mismatch repair, as poly(ADP-ribose) polymerase-1 plays ancillary roles in various DNA repair pathways [19].

The temporal coordination of DNA damage and repair inhibition is crucial for the observed synergy. Temozolomide-induced DNA methylation reaches peak levels within 3-4 hours of treatment, coinciding with the period of maximal poly(ADP-ribose) polymerase-1 activity [18]. CEP-6800 administration during this critical window effectively blocks the cellular response to methylation-induced DNA damage, preventing the resolution of both major and minor DNA adducts.

In vivo studies using U251MG glioblastoma xenografts demonstrated that combination treatment with CEP-6800 (30 mg/kg) and temozolomide (17-34 mg/kg) resulted in complete tumor regression in 100% of animals by day 28, compared to 60% complete regression with temozolomide alone [1]. This enhanced efficacy was associated with prolonged DNA damage persistence and increased apoptotic cell death in the combination treatment group.

The molecular mechanisms underlying this synergy include enhanced DNA strand break formation, prolonged cell cycle arrest, and increased activation of apoptotic pathways [1]. CEP-6800 treatment in combination with temozolomide resulted in significant increases in the magnitude and duration of DNA damage, as well as prolonged G2/M cell cycle arrest compared to either agent alone. These effects were accompanied by enhanced activation of DNA damage response pathways and increased tumor cell apoptosis.

Enhancement of Topoisomerase Inhibitors (Irinotecan)

The combination of CEP-6800 with irinotecan represents a strategically designed therapeutic approach that exploits the mechanistic relationship between topoisomerase I inhibition and DNA repair pathway activation [20]. Irinotecan, a camptothecin analog, functions as a topoisomerase I poison that stabilizes the normally transient topoisomerase I-DNA cleavage complexes, preventing DNA religation and ultimately leading to cytotoxic DNA damage [21].

The active metabolite of irinotecan, SN-38, demonstrates 100-1000-fold greater cytotoxic potency than the parent compound and exerts its effects through specific interaction with topoisomerase I-DNA complexes [22]. SN-38 binding to these complexes prevents the normal catalytic cycle of DNA supercoil relaxation, converting the enzyme into a cellular poison that generates persistent DNA strand breaks [23]. The collision of DNA replication forks with these stabilized complexes results in the formation of cytotoxic double-strand breaks.

CEP-6800 enhances irinotecan cytotoxicity through multiple complementary mechanisms involving DNA repair pathway disruption [1]. The primary mechanism involves inhibition of single-strand break repair, which is the immediate cellular response to topoisomerase I-mediated DNA damage. Topoisomerase I inhibitors generate single-strand breaks that are normally processed through base excision repair and single-strand break repair pathways, both of which require poly(ADP-ribose) polymerase-1 activity for efficient execution [24].

In HT29 colon carcinoma xenografts, combination treatment with CEP-6800 (30 mg/kg) and irinotecan (10 mg/kg) resulted in 60% tumor growth inhibition compared to irinotecan alone by day 33 [1]. This enhanced efficacy was associated with prolonged persistence of DNA damage and increased conversion of single-strand breaks to double-strand breaks during DNA replication.

The mechanistic basis for irinotecan enhancement involves several key processes. CEP-6800 prevents the rapid repair of topoisomerase I-mediated single-strand breaks, allowing these lesions to persist and accumulate during continued DNA replication [20]. The inhibition of poly(ADP-ribose) polymerase-1 also impairs the cellular response to replication fork collision with topoisomerase I-DNA complexes, preventing the recruitment of homologous recombination repair factors that would otherwise resolve these cytotoxic lesions.

Biochemical studies demonstrated that CEP-6800 could attenuate irinotecan-induced poly(ADP-ribose) accumulation in LoVo xenografts, confirming effective inhibition of poly(ADP-ribose) polymerase-1 activity in vivo [1]. This inhibition correlated with enhanced DNA damage persistence and increased tumor cell death in the combination treatment group.

The temporal relationship between topoisomerase I inhibition and poly(ADP-ribose) polymerase-1 activation is critical for understanding the synergistic interaction. Irinotecan-induced DNA damage rapidly activates poly(ADP-ribose) polymerase-1, leading to poly(ADP-ribose) synthesis and recruitment of DNA repair proteins [2]. CEP-6800 blocks this protective cellular response, maintaining high levels of DNA damage and preventing efficient repair of topoisomerase I-mediated lesions.

Platinum-Based Chemotherapy Sensitization (Cisplatin)

CEP-6800 demonstrates significant chemopotentiating activity with cisplatin, a platinum-based chemotherapeutic agent that forms covalent DNA adducts and represents one of the most widely used anticancer drugs [1]. The molecular basis for this enhancement involves the complex interplay between cisplatin-induced DNA lesions and the cellular DNA repair mechanisms that process these damages, particularly the nucleotide excision repair pathway and associated DNA damage response systems.

Cisplatin exerts its cytotoxic effects through the formation of multiple types of DNA lesions, with approximately 90% being intrastrand crosslinks between adjacent purine bases [25]. These lesions cause significant DNA helix distortion and activate multiple DNA repair pathways, including nucleotide excision repair, homologous recombination, and various DNA damage response mechanisms [26]. The remaining 10% of cisplatin-induced lesions consist of interstrand crosslinks, DNA-protein crosslinks, and monofunctional adducts, each requiring distinct repair mechanisms for processing.

| Agent Class | Example Compound | Primary DNA Lesion | Secondary Effects | Repair Pathway Affected | Cell Cycle Dependency | Resistance Mechanism |

|---|---|---|---|---|---|---|

| Alkylating Agents | Temozolomide | O6-methylguanine (5-7%) | N7-methylguanine (70%), N3-methyladenine (10-20%) | Mismatch repair (MMR) futile cycles | S-phase (replication-dependent) | MGMT repair of O6-methylguanine |

| Topoisomerase I Inhibitors | Irinotecan (SN-38) | Stabilized Topo I-DNA complexes | Single-strand breaks → Double-strand breaks | Single-strand break repair | S-phase specific | Topoisomerase I mutations/downregulation |

| Platinum Compounds | Cisplatin | Intrastrand crosslinks (90%) | Interstrand crosslinks, DNA-protein crosslinks | Nucleotide excision repair | Cell cycle independent | Enhanced DNA repair capacity |

The enhancement of cisplatin cytotoxicity by CEP-6800 involves multiple mechanistic pathways that converge on DNA repair disruption [1]. While cisplatin-induced DNA lesions are primarily processed through nucleotide excision repair rather than base excision repair, poly(ADP-ribose) polymerase-1 plays important ancillary roles in the cellular response to platinum-induced DNA damage [7]. These roles include facilitating the recruitment of DNA repair proteins, coordinating cell cycle checkpoint responses, and processing secondary DNA lesions that arise during repair attempts.

In Calu-6 non-small cell lung carcinoma xenografts, combination treatment with CEP-6800 (30 mg/kg) and cisplatin (5 mg/kg) resulted in a 35% reduction in tumor growth compared to cisplatin alone by day 28 [1]. While this enhancement was less pronounced than observed with temozolomide or irinotecan, it demonstrates the broad applicability of poly(ADP-ribose) polymerase-1 inhibition as a chemopotentiating strategy across different classes of DNA-damaging agents.

The molecular mechanisms underlying cisplatin enhancement involve several interconnected processes. CEP-6800 impairs the cellular response to cisplatin-induced DNA damage by blocking poly(ADP-ribose) polymerase-1-mediated signaling pathways that coordinate DNA repair and cell cycle checkpoint responses [7]. This inhibition leads to prolonged persistence of DNA damage and enhanced conversion of repairable lesions to cytotoxic double-strand breaks.

Cisplatin treatment results in the formation of DNA-protein crosslinks, which are particularly bulky and difficult to repair lesions [27]. These crosslinks are formed through the transformation of cisplatin monofunctional adducts and intrastrand crosslinks in the presence of DNA-binding proteins [25]. CEP-6800 may enhance the formation or persistence of these crosslinks by preventing the normal cellular mechanisms that would otherwise limit their formation or facilitate their removal.

The temporal aspects of cisplatin-CEP-6800 interaction are important for understanding the observed chemopotentiation. Cisplatin-induced DNA damage develops over hours to days following drug administration, with peak DNA adduct formation occurring within 24 hours [26]. CEP-6800 co-administration during this period effectively blocks the cellular repair response, preventing the resolution of platinum-induced DNA lesions and maintaining high levels of cytotoxic DNA damage.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Wikipedia

Dates

2: Haince JF, Rouleau M, Hendzel MJ, Masson JY, Poirier GG. Targeting poly(ADP-ribosyl)ation: a promising approach in cancer therapy. Trends Mol Med. 2005 Oct;11(10):456-63. Epub 2005 Sep 8. Review. PubMed PMID: 16154385.

3: Miknyoczki SJ, Jones-Bolin S, Pritchard S, Hunter K, Zhao H, Wan W, Ator M, Bihovsky R, Hudkins R, Chatterjee S, Klein-Szanto A, Dionne C, Ruggeri B. Chemopotentiation of temozolomide, irinotecan, and cisplatin activity by CEP-6800, a poly(ADP-ribose) polymerase inhibitor. Mol Cancer Ther. 2003 Apr;2(4):371-82. PubMed PMID: 12700281.

Explore Compound Types